1-Bromo-4-[1-(p-tolyl)ethyl]benzene, also known by its IUPAC name, is an organic compound characterized by a bromine atom attached to a benzene ring, which is further substituted with a p-tolyl group and an ethyl group. The molecular formula for this compound is , and its molecular weight is approximately 251.17 g/mol. The structure consists of a bromobenzene core with an ethyl group at the para position relative to the bromine and a p-tolyl group attached to the ethyl carbon.
1-Bromo-4-[1-(p-tolyl)ethyl]benzene exhibits biological activity that may be relevant in medicinal chemistry. Compounds with similar structures have been studied for their potential anti-inflammatory and analgesic properties. Specific studies on this compound have not been extensively documented, but its structural analogs often show interactions with various biological targets, including enzymes and receptors.
The synthesis of 1-Bromo-4-[1-(p-tolyl)ethyl]benzene can be achieved through several methods:
1-Bromo-4-[1-(p-tolyl)ethyl]benzene has potential applications in:
Interaction studies involving 1-Bromo-4-[1-(p-tolyl)ethyl]benzene focus on its reactivity with various nucleophiles and electrophiles. Additionally, its interactions with biological systems could provide insights into its pharmacological properties. The compound's ability to inhibit certain cytochrome P450 enzymes suggests it may influence drug metabolism and efficacy.
Several compounds share structural similarities with 1-Bromo-4-[1-(p-tolyl)ethyl]benzene. Here are some comparable compounds:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 1-Bromo-4-ethylbenzene | Bromine on para position of ethyl-substituted benzene | Simpler structure without p-tolyl |
| 4-Bromo-2-methylphenol | Bromine on para position with a hydroxymethyl group | Contains hydroxyl functional group |
| 1-Bromo-3-(p-tolyl)propane | Bromine on benzene with a propyl chain | Longer alkyl chain than ethyl |
| 1-Bromo-4-methylbenzene | Bromine on para position of methyl-substituted benzene | Methyl instead of ethyl |
These compounds illustrate variations in substitution patterns and functional groups that affect their chemical reactivity and biological activity, highlighting the unique characteristics of 1-Bromo-4-[1-(p-tolyl)ethyl]benzene within this context.